Cas no 2228658-95-3 (tert-butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate)

Technical Introduction: tert-Butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate is a specialized carbamate-protected amine intermediate, widely utilized in pharmaceutical and organic synthesis. Its key structural features include a 2-methoxypyridin-4-yl moiety and a tert-butoxycarbonyl (Boc) protecting group, offering selective reactivity for amine functionalization. The Boc group ensures stability under basic conditions while allowing mild deprotection under acidic conditions, making it valuable for peptide and heterocycle synthesis. The 2-methoxy-substituted pyridine enhances solubility and modulates electronic properties, facilitating coupling reactions. This compound is particularly advantageous in multistep syntheses requiring controlled amine manipulation, providing a balance between reactivity and protection for efficient derivatization.
tert-butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate structure
2228658-95-3 structure
Product Name:tert-butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate
CAS No:2228658-95-3
MF:C14H23N3O3
MW:281.35072350502
CID:6475719
PubChem ID:165716282
Update Time:2025-10-29

tert-butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate
    • EN300-1881912
    • tert-butyl N-[2-amino-3-(2-methoxypyridin-4-yl)propyl]carbamate
    • 2228658-95-3
    • Inchi: 1S/C14H23N3O3/c1-14(2,3)20-13(18)17-9-11(15)7-10-5-6-16-12(8-10)19-4/h5-6,8,11H,7,9,15H2,1-4H3,(H,17,18)
    • InChI Key: IKLVEXFYTFXZRC-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC1C=CN=C(C=1)OC)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 281.17394160g/mol
  • Monoisotopic Mass: 281.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 86.5Ų

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Additional information on tert-butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate

Comprehensive Overview of tert-butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate (CAS No. 2228658-95-3)

The compound tert-butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate (CAS No. 2228658-95-3) is a specialized organic molecule with significant applications in pharmaceutical research and chemical synthesis. This carbamate derivative features a 2-methoxypyridin-4-yl moiety, which is increasingly studied for its role in modulating biological activity. Researchers are particularly interested in its potential as a building block for kinase inhibitors and protease-targeting drugs, aligning with current trends in precision medicine and targeted therapy development.

In recent years, the demand for heterocyclic compounds like tert-butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate has surged due to their versatility in drug design. The methoxypyridine group enhances solubility and bioavailability—a critical factor addressed in modern ADME (Absorption, Distribution, Metabolism, Excretion) studies. Computational chemists frequently explore this compound's molecular docking properties, as evidenced by its appearance in QSAR (Quantitative Structure-Activity Relationship) databases and AI-driven drug discovery platforms.

The synthesis of CAS No. 2228658-95-3 typically involves Boc-protection strategies, a staple in peptide chemistry. This method preserves the amine functionality while allowing selective reactions at other sites—a technique widely discussed in green chemistry forums for reducing waste. Notably, the tert-butyl carbamate (Boc) group serves as a temporary protecting group, enabling subsequent deprotection under mild acidic conditions without compromising the pyridine ring's integrity.

Analytical characterization of this compound employs advanced techniques such as HPLC-MS and NMR spectroscopy, topics frequently searched by quality control professionals. Its chromatographic purity standards align with ICH guidelines, making it relevant to discussions about GMP compliance in API manufacturing. The logP value and hydrogen bond acceptor/donor counts of this molecule are often cited in drug-likeness predictions, a hot topic in bioinformatics communities.

Emerging applications include its use in PROTAC (Proteolysis-Targeting Chimera) development, where the 2-methoxypyridine segment may facilitate E3 ligase binding. This connects to trending searches about protein degradation therapies and ubiquitin-proteasome system modulation. Additionally, the compound's structural analogs appear in patents related to neurodegenerative disease research, reflecting growing interest in blood-brain barrier permeability optimization.

From a commercial perspective, suppliers often highlight the compound's stability under cryogenic storage conditions—a key consideration for biobanking applications. Its role in high-throughput screening libraries also makes it relevant to automated synthesis discussions. As the pharmaceutical industry shifts toward fragment-based drug design, the tert-butyl N-2-amino-3-(2-methoxypyridin-4-yl)propylcarbamate scaffold offers valuable molecular diversity for hit-to-lead optimization campaigns.

Environmental considerations are addressed through studies of its biodegradation pathways, particularly the cleavage of the carbamate linkage—a subject intersecting with green solvent research. The compound's photostability data is frequently requested by formulators developing light-sensitive drug products, demonstrating its multidisciplinary relevance across chemical and pharmaceutical sciences.

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